ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl carbamoyl group, and a dihydropyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the dihydropyridazine core and the subsequent attachment of the chlorophenyl and methoxyphenyl carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(2-chlorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
- Oxidation
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)17-10-5-4-9-16(17)23)32-13-19(27)24-14-7-6-8-15(11-14)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGCJRQEPDZWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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